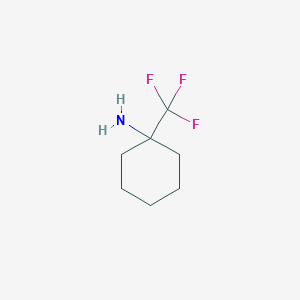

1-(Trifluoromethyl)cyclohexan-1-amine

Description

Properties

IUPAC Name |

1-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)6(11)4-2-1-3-5-6/h1-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIORJTOKGGMCRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenolysis of N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine

The most well-documented method involves the deprotection of N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine under hydrogenolytic conditions. Schäfer et al. (2012) reported a two-stage protocol achieving a 91% yield of the target amine hydrochloride.

Stage 1: Hydrogenation

A mixture of N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine, 10% Pd/C catalyst, and formic acid in methanol was stirred under hydrogen at 45°C for 12 hours. Formic acid acts as both a proton source and reducing agent, facilitating cleavage of the benzyl group while preserving the trifluoromethyl moiety.

Stage 2: Hydrochloride Salt Formation

The crude amine was treated with hydrogen chloride in diethyl ether under inert atmosphere, precipitating 1-(trifluoromethyl)cyclohexan-1-amine hydrochloride. This step ensures product stability and facilitates purification via trituration.

Critical Parameters

-

Catalyst loading: 10% Pd/C (optimal for benzyl group removal)

-

Temperature: 45°C (balances reaction rate with catalyst stability)

-

Acid choice: Formic acid enables mild conditions vs. stronger acids that might degrade the CF3 group

Comparative Analysis of Synthetic Approaches

*Yields reported for structurally related compounds

Challenges in Trifluoromethyl Group Incorporation

The stability of the CF3 group during synthesis necessitates careful optimization:

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclohexane derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like halides or alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexanes.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

1-(Trifluoromethyl)cyclohexan-1-amine has been investigated for its potential as a pharmacophore in drug design. The compound's ability to act as a selective modulator for various biological targets makes it a candidate for developing new therapeutic agents. For instance, compounds with similar structures have shown promise as TRPA1 antagonists, which are relevant in pain management .

Case Studies

A notable example includes the exploration of derivatives of this compound in the context of TRPA1 inhibition. Research indicates that modifications to this core structure can lead to compounds with enhanced potency and selectivity against TRPA1 channels, which are implicated in nociceptive pathways . This suggests that this compound could serve as a lead compound for developing new analgesics.

Material Science Applications

Polymer Chemistry

The trifluoromethyl group imparts unique properties to polymers synthesized from this compound. These polymers exhibit improved thermal stability and chemical resistance, making them suitable for applications in coatings and adhesives . The incorporation of this compound into polymer matrices can enhance their performance in harsh environments.

Fluorinated Materials

Fluorinated compounds are known for their low surface energy and hydrophobic characteristics. As such, this compound can be utilized in developing specialized coatings that require water repellency and chemical inertness. These materials find applications in industries ranging from electronics to biomedical devices.

Data Table: Applications Overview

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)cyclohexan-1-amine exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can significantly influence the compound’s lipophilicity and electronic properties, thereby affecting its binding affinity and activity. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Positional Isomers

- 4-(Trifluoromethyl)cyclohexan-1-amine Structural Difference: The -CF₃ group is at the 4-position instead of the 1-position. Impact: The equatorial preference of the -CF₃ group in the 4-position reduces steric strain compared to the 1-position isomer. This positional change may alter solubility and interaction with chiral environments . Synthesis: Prepared via catalytic hydrogenation of 4-(trifluoromethyl)cyclohexanone oxime, as inferred from methods for analogous amines .

- cis,rel-(1R,2S)-2-(Trifluoromethyl)cyclohexan-1-amine Structural Difference: The -CF₃ group is at the 2-position with defined stereochemistry.

Ring Size Variants

- 1-(Trifluoromethyl)cyclopentanamine Hydrochloride

Substituent Variants

- 2,4-Bis(trifluoromethyl)cyclohexan-1-amine Structural Difference: Two -CF₃ groups at positions 2 and 3. Impact: Increased steric hindrance and electron-withdrawing effects reduce nucleophilicity of the amine. This compound is less basic than mono-substituted analogs . Synthesis: Likely involves multi-step halogenation/fluorination of cyclohexane precursors .

- 1-(4-Chlorobenzyl)cyclohexan-1-amine Structural Difference: Replaces -CF₃ with a chlorobenzyl group.

Salt Forms

- 1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride Structural Difference: Hydrochloride salt of the parent amine. Impact: Salt formation enhances solubility in polar solvents (e.g., water or ethanol), facilitating use in biological assays. Reported purity ≥95% .

Data Table: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Features |

|---|---|---|---|---|---|

| This compound | 1311315-20-4 | C₇H₁₂F₃N | 167.18 | 95% | -CF₃ at 1-position, free base |

| 4-(Trifluoromethyl)cyclohexan-1-amine | 58665-70-6 | C₇H₁₂F₃N | 167.18 | 96% | -CF₃ at 4-position |

| 1-(Trifluoromethyl)cyclopentanamine HCl | 1202865-05-1 | C₆H₁₁F₃N·HCl | 199.62 | 95% | Cyclopentane core, hydrochloride salt |

| 2,4-Bis(trifluoromethyl)cyclohexan-1-amine | N/A | C₈H₁₁F₆N | 235.17 | ≥95% | Two -CF₃ groups |

| This compound HCl | 1311315-20-4 | C₇H₁₂F₃N·HCl | 203.64 | 95% | Enhanced solubility |

Biological Activity

1-(Trifluoromethyl)cyclohexan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to various biological targets, making this compound a candidate for drug development and other applications in pharmacology.

The molecular formula for this compound is , with a molecular weight of approximately 175.16 g/mol. The presence of the trifluoromethyl group () significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The trifluoromethyl group can enhance the compound's binding affinity, leading to various biological effects. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

In Vitro Studies

Recent studies have highlighted the biological activity of this compound through various assays:

These results indicate that the compound exhibits notable inhibitory effects against various biological targets, suggesting potential therapeutic applications.

Case Studies

- Antimicrobial Activity : In a study focused on tuberculosis, this compound demonstrated significant antimicrobial properties with an MIC (Minimum Inhibitory Concentration) of less than 20 µM against Mycobacterium tuberculosis, indicating its potential as a lead compound for anti-TB drug development .

- Cancer Research : The compound was evaluated for its cytotoxic effects on human cancer cell lines such as HeLa and CEM. The results showed that it had an IC50 value of approximately 9.6 µM against HeLa cells, suggesting its potential role in cancer therapy .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been shown to enhance the potency of compounds in various biological contexts. For example, studies have indicated that compounds with a substitution exhibit improved binding affinities compared to their non-fluorinated counterparts, particularly in enzyme inhibition and receptor binding scenarios .

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals. Its ability to modulate biological pathways positions it as a candidate for further investigation in drug discovery programs targeting various diseases, including infectious diseases and cancer.

Q & A

Q. What are the key considerations for synthesizing 1-(Trifluoromethyl)cyclohexan-1-amine in a laboratory setting?

Synthesis requires careful selection of fluorination agents and reaction optimization. A common approach involves deoxofluorination of cyclohexanone derivatives using reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). Reaction conditions (e.g., anhydrous environment, temperature control) are critical to avoid side reactions such as ring-opening or over-fluorination. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the amine product . Characterization by and NMR can confirm the trifluoromethyl group's presence and spatial orientation .

Q. How can researchers ensure safe handling of this compound during experiments?

Safety protocols include:

- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact (as recommended for structurally similar amines in ).

- Ventilation: Use fume hoods to mitigate inhalation risks, especially given the volatility of fluorinated compounds.

- Waste disposal: Segregate chemical waste and collaborate with certified agencies for disposal, as outlined in safety data sheets for related cyclohexane derivatives .

Q. What analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): NMR is critical for identifying trifluoromethyl group integration and electronic environment. NMR helps confirm cyclohexane ring substitution patterns .

- X-ray crystallography: Resolves stereochemical ambiguities, particularly for chiral centers introduced during synthesis (e.g., in fluorinated cyclohexane derivatives) .

- Mass spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its reactivity in catalytic applications?

The trifluoromethyl group’s axial or equatorial position on the cyclohexane ring affects electronic and steric properties. For example, axial positioning may enhance electrophilicity due to hyperconjugation, while equatorial placement reduces steric hindrance in nucleophilic substitutions. Computational modeling (e.g., DFT calculations) can predict these effects, and experimental validation via kinetic studies or X-ray analysis is recommended .

Q. What strategies resolve discrepancies in reaction yields when using different fluorination agents?

Yield variations (e.g., 48% vs. 79% in analogous reactions from ) may arise from reagent selectivity or competing side reactions. Methodological adjustments include:

- Catalyst screening: DMAP or Et₃N can enhance reaction efficiency in acylation steps (as shown in ).

- Solvent optimization: Polar aprotic solvents like DCM improve fluorination agent stability .

- Temperature gradients: Lower temperatures may favor selectivity for the trifluoromethyl product over defluorination byproducts .

Q. How can computational tools aid in predicting the physicochemical properties of this compound?

Software like Gaussian or COSMO-RS enables:

- Solubility prediction: Modeling partition coefficients in solvents such as DCM or hexane.

- Thermodynamic stability analysis: Assessing the energy difference between axial and equatorial conformers.

- Reactivity profiling: Simulating interactions with enzymes or metal catalysts for drug design or materials science applications .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting data in the stereochemical assignment of fluorinated cyclohexane derivatives?

Contradictions may arise from differing experimental conditions (e.g., solvent polarity affecting ring conformation). Mitigation strategies:

Q. What methodologies optimize the scale-up of this compound synthesis without compromising purity?

- Flow chemistry: Continuous reactors improve heat/mass transfer for exothermic fluorination steps.

- In-line analytics: Real-time monitoring via Raman spectroscopy ensures intermediate stability .

- Green chemistry principles: Replace hazardous fluorination agents with safer alternatives (e.g., Fluolead®) while maintaining yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.